molecular formula C18H13ClN6O3 B2593128 3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-55-7

3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2593128
CAS No.: 863018-55-7
M. Wt: 396.79
InChI Key: JXPIRBJNIQLIJB-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetically derived heterocyclic compound that serves as a key intermediate and pharmacophore in modern drug discovery research. This complex molecule belongs to the class of 8-azaguanine bioisosteres, which are well-known for their wide range of remarkable biological activities . The core [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold is a subject of significant investigation in virology, particularly as a potential antiviral agent. Scientific studies on closely related analogs have identified this chemotype as a selective inhibitor of Chikungunya virus (CHIKV) replication, exhibiting activity in the very low micromolar range . The proposed mechanism of action, supported by research on similar compounds, involves the inhibition of the viral capping enzyme nsP1, specifically by blocking the guanylylation step that is essential for the formation of the 5' cap structure of viral mRNA . Furthermore, the broader family of 1,2,3-triazolo[4,5-d]pyrimidine derivatives has been explored as antagonists for purinergic receptors, indicating potential applications in neurological and cardiovascular research . The molecule's defined planar structure, resulting from a conjugate system across the triazolopyrimidine ring, is critical for its effective interaction with enzymatic targets . This product is intended solely for use in non-clinical laboratory research to further explore these and other potential biochemical mechanisms.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6O3/c19-14-6-4-12(5-7-14)10-24-17-16(21-22-24)18(26)23(11-20-17)9-13-2-1-3-15(8-13)25(27)28/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPIRBJNIQLIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Introduction of the pyrimidine ring: The triazole intermediate is then reacted with suitable reagents to form the pyrimidine ring, often involving condensation reactions.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts to facilitate large-scale synthesis.

Chemical Reactions Analysis

3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used but can include amine derivatives, oxidized products, and substituted compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its structural features make it a potential candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3 and 6

Compound A : 3-(4-Fluorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

  • Key Difference : Position 3 substituent is 4-fluorophenyl instead of 4-chlorobenzyl.

Compound B : 3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

  • Key Difference : Position 6 substituent is a piperazinyl ethyl group.
  • Impact : The bulky, polar piperazine moiety improves solubility but may reduce nsP1 inhibitory activity due to steric hindrance .

Compound C: 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one

  • Key Difference: Position 5 has a chlorophenoxy group, and position 6 is isopropyl.
  • Impact: The isopropyl group increases hydrophobicity, enhancing CNS penetration, while the chlorophenoxy group contributes to π-π stacking interactions in enzyme binding .

Table 1: Structural and Pharmacological Comparison

Compound Position 3 Substituent Position 6 Substituent Molecular Weight Key Activity Reference
Target Compound 4-Chlorobenzyl 3-Nitrobenzyl 413.81* Antiviral (CHIKV nsP1)
Compound A 4-Fluorophenyl 3-Nitrobenzyl 397.76 Not reported (structural analog)
Compound B 4-Fluorobenzyl Piperazinyl ethyl 488.47 Potential CNS-targeting
Compound C Phenyl Isopropyl 385.83 Anticancer (low toxicity)

*Calculated based on molecular formula C₁₉H₁₃ClN₆O₃.

Table 2: Antiviral Resistance Mutations

Compound Series Resistance Mutation (nsP1) Impact on Activity Reference
MADTP (Target Compound) P34S, T246A Reduced binding
CHVB Series Not reported Similar profile

Physicochemical and Structural Insights

  • Planarity: The triazolopyrimidinone core is highly planar (max. deviation: 0.021 Å), facilitating interactions with flat enzyme active sites. Dihedral angles between substituents and the core influence binding; e.g., a 87.74° angle in Compound C reduces coplanarity, weakening interactions .
  • Solubility : Nitrobenzyl groups reduce aqueous solubility but improve target affinity through hydrophobic interactions .

Biological Activity

The compound 3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazole-pyrimidine hybrid class of compounds. This class has gained attention due to its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The specific biological activity of this compound is crucial for understanding its potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₄ClN₅O₂
  • Molecular Weight : 357.79 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of triazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. In particular, the presence of the triazole ring has been associated with the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell LineIC₅₀ (μM)
3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-oneMCF-7 (breast cancer)TBD
1,2,3-triazole derivativesHCT-116 (colon cancer)6.2
1,2,4-triazolethionesT47D (breast cancer)27.3

Note: TBD indicates that specific data for the compound needs to be sourced from experimental studies.

Antimicrobial Activity

The triazole moiety is known for its antifungal and antibacterial properties. Compounds similar to 3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one have shown efficacy against various pathogens. The mechanism typically involves disruption of cellular processes in microbes.

Activity TypePathogenMinimum Inhibitory Concentration (MIC)
AntifungalCandida albicansTBD
AntibacterialStaphylococcus aureusTBD

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of key enzymes involved in neurotransmitter metabolism and cancer progression. The triazole ring can interact with active sites of enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.

Case Studies

  • Study on Anticancer Effects : A study evaluated various triazole derivatives for their cytotoxicity against breast cancer cell lines. The results indicated that modifications on the benzyl groups significantly influenced the anticancer activity.
  • Antimicrobial Screening : Another research focused on the antimicrobial properties of triazole-containing compounds against a panel of bacterial and fungal strains. The findings suggested that certain substitutions enhanced the inhibitory effects.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing biological activity. For example:

  • The introduction of halogens (like chlorine) and nitro groups has been shown to improve potency against specific cancer types.
  • Triazole derivatives exhibit lower toxicity and higher selectivity compared to traditional chemotherapeutics.

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